molecular formula C19H14BrN3 B15077913 N-(4-bromobenzylidene)-4-(phenyldiazenyl)aniline CAS No. 202130-71-0

N-(4-bromobenzylidene)-4-(phenyldiazenyl)aniline

Cat. No.: B15077913
CAS No.: 202130-71-0
M. Wt: 364.2 g/mol
InChI Key: PIVATZDYQKKODX-UHFFFAOYSA-N
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Description

N-(4-bromobenzylidene)-4-(phenyldiazenyl)aniline is an organic compound that features both bromine and diazenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzylidene)-4-(phenyldiazenyl)aniline typically involves a condensation reaction between 4-bromoaniline and 4-phenyldiazenylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzylidene)-4-(phenyldiazenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromobenzylidene)-4-(phenyldiazenyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-(4-bromobenzylidene)-4-(phenyldiazenyl)aniline involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the diazenyl group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzylidene)-4-(phenyldiazenyl)aniline: Similar structure but with a chlorine atom instead of bromine.

    N-(4-methylbenzylidene)-4-(phenyldiazenyl)aniline: Similar structure but with a methyl group instead of bromine.

    N-(4-nitrobenzylidene)-4-(phenyldiazenyl)aniline: Similar structure but with a nitro group instead of bromine.

Uniqueness

N-(4-bromobenzylidene)-4-(phenyldiazenyl)aniline is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its analogs with different substituents.

Properties

CAS No.

202130-71-0

Molecular Formula

C19H14BrN3

Molecular Weight

364.2 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(4-phenyldiazenylphenyl)methanimine

InChI

InChI=1S/C19H14BrN3/c20-16-8-6-15(7-9-16)14-21-17-10-12-19(13-11-17)23-22-18-4-2-1-3-5-18/h1-14H

InChI Key

PIVATZDYQKKODX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br

Origin of Product

United States

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